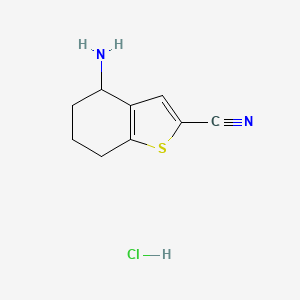

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride

Beschreibung

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride (CAS: 58094-09-0) is a bicyclic heterocyclic compound featuring a partially saturated benzothiophene core with an amino (-NH₂) group at position 4 and a nitrile (-CN) substituent at position 2, stabilized as a hydrochloride salt. The compound is cataloged by BLD Pharmatech Ltd. alongside derivatives with varying substituents and ring systems, indicating its relevance in medicinal and synthetic chemistry .

Eigenschaften

IUPAC Name |

4-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S.ClH/c10-5-6-4-7-8(11)2-1-3-9(7)12-6;/h4,8H,1-3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZQMQUGRZSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=C2)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with hydrochloric acid. One common method includes the following steps:

Starting Material Preparation: The starting material, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, is synthesized by reacting 2-cyanoacetamide with cyclohexanone and elemental sulfur in the presence of a base such as triethylamine.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antitumor and antimicrobial compounds.

Biological Studies: The compound is studied for its biological activity, including its effects on various cancer cell lines.

Material Science: It is used in the development of novel materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The cyano group and amine functionality allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

Table 1 highlights structural analogs identified from , focusing on variations in substituents, ring saturation, and functional groups.

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile | 779981-60-1 | Free base form; lacks hydrochloride salt |

| 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride | 108046-16-8 | Cyclopentane-fused thiophene with a ketone group at position 6 |

| 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid hydrochloride | 1803571-76-7 | Cyclohexane ring with trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups |

| 4-Amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride | 1193388-74-7 | Benzamide derivative with isopropyl substituent and methyl group at position 3 |

Comparative Analysis of Properties and Reactivity

Solubility and Stability

The hydrochloride salt form of the target compound (CAS: 58094-09-0) likely exhibits superior aqueous solubility compared to its free base (CAS: 779981-60-1), a common trait of ionic salts due to enhanced polarity .

Reactivity and Functional Group Influence

- Nitrile Group : The nitrile in the target compound serves as an electrophilic site for nucleophilic additions or cyclization reactions, a feature absent in the cyclohexane-carboxylic acid analog (CAS: 1803571-76-7), which instead offers a carboxylic acid for conjugation .

- Amino Group: The primary amine (-NH₂) enables Schiff base or Mannich base formation, as demonstrated in for related triazole derivatives. This reactivity is shared with the benzamide analog (CAS: 1193388-74-7), where the amide group may participate in hydrogen bonding or serve as a pharmacophore .

Ring Conformation and Hydrogen Bonding

The tetrahydrobenzothiophene core introduces partial saturation, reducing ring strain compared to fully aromatic benzothiophenes. This may enhance conformational flexibility, as discussed in for puckered ring systems. Hydrogen-bonding patterns, critical for crystal engineering (), are modulated by the amino group in the target compound, whereas the trifluoromethyl group in CAS: 1803571-76-7 may introduce steric and electronic effects .

Research Findings and Implications

- Structural Studies : Crystallographic tools like SHELX () and WinGX () are essential for resolving conformational differences between analogs, such as the planarity of the benzothiophene core versus puckered cyclohexane rings .

- Hydrogen Bonding: Graph set analysis () could reveal that the amino group in the target compound forms stronger intermolecular interactions (e.g., N–H⋯Cl) compared to the weaker C–H⋯O bonds in ketone-containing analogs .

Biologische Aktivität

4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride (CAS Number: 4651-91-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2S |

| Molecular Weight | 178.25 g/mol |

| Density | 1.27 g/cm³ |

| Melting Point | 151-153 °C |

| Boiling Point | 398.1 °C at 760 mmHg |

Antiviral Properties

Research indicates that derivatives of benzothiophene compounds exhibit significant antiviral activity. A study highlighted that analogs of benzothiophene demonstrated efficacy against various viruses by inhibiting viral replication mechanisms. Specifically, compounds with a similar structure to 4-amino derivatives showed promising results against RNA viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV) .

Anticancer Activity

Several studies have explored the anticancer potential of benzothiophene derivatives. For instance, compounds structurally related to 4-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in various cancer cells through the activation of intrinsic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered cell survival and proliferation rates.

Study 1: Antiviral Efficacy

A recent investigation evaluated the antiviral activity of several benzothiophene derivatives against HCV. The compound exhibited an IC50 value of approximately 15 μM, indicating moderate antiviral potency compared to standard antiviral agents .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 μM). Mechanistic studies suggested that this effect was mediated through caspase-dependent apoptosis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted cyclohexenones and thiourea derivatives. Solvent choice (e.g., ethanol or acetonitrile) and temperature control (80–100°C) are critical to avoid decomposition. For example, analogous tetrahydrobenzothiophene derivatives are synthesized via Michael addition followed by cyclization, with yields improved by slow addition of reactants to minimize side products . Purification often involves recrystallization from ethanol-water mixtures to isolate the hydrochloride salt.

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm proton environments (e.g., amine protons at δ 4.5–5.5 ppm and aromatic protons at δ 6.8–7.2 ppm). IR spectroscopy identifies functional groups (C≡N stretch ~2200 cm, NH bend ~1600 cm) .

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.72 Å, C≡N: ~1.15 Å) and dihedral angles to confirm the tetrahydrobenzothiophene scaffold. Hydrogen-bonding networks (e.g., N–H⋯Cl interactions) stabilize the crystal lattice .

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodological Answer : The hydrochloride salt is soluble in polar solvents (e.g., DMSO, methanol) but sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (PBS, pH 7.4) to avoid precipitation. Monitor solubility via dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, ring saturation) influence the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 2-amino vs. 4-amino derivatives) using computational docking (AutoDock Vina) to assess binding affinity to targets like kinase enzymes. For example, replacing the amino group at position 4 with a methyl ester reduces hydrogen-bonding capacity, lowering inhibitory potency .

- Pharmacophore modeling : Identify critical moieties (e.g., amine, nitrile) using Schrödinger Suite. Dihedral angles (e.g., C2–C3–C8–C9: ~175.6°) impact conformational flexibility and target engagement .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay standardization : Control variables like buffer pH, temperature, and enzyme lot. For kinase inhibition assays, use ADP-Glo™ kits to minimize interference from the hydrochloride counterion.

- Data normalization : Apply Z-score analysis to outliers. Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for enzymatic activity) .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility due to amine groups).

- Toxicity profiling : Run ProTox-II to identify potential hepatotoxicity (e.g., nitroso metabolite formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.